molecular formula C6H3Cl2NO2 B083527 3,5-Dichloroisonicotinic acid CAS No. 13958-93-5

3,5-Dichloroisonicotinic acid

Cat. No.: B083527
CAS No.: 13958-93-5
M. Wt: 192 g/mol
InChI Key: BUQPTOSHKHYHHB-UHFFFAOYSA-N
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Description

3,5-Dichloroisonicotinic acid is an organic compound with the molecular formula C6H3Cl2NO2. It is a derivative of isonicotinic acid, where two chlorine atoms are substituted at the 3rd and 5th positions of the pyridine ring. This compound is known for its applications in various fields, including chemistry, biology, and agriculture, due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dichloroisonicotinic acid can be synthesized through several methods. One common approach involves the chlorination of isonicotinic acid. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 3rd and 5th positions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to maximize yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dichloroisonicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .

Scientific Research Applications

3,5-Dichloroisonicotinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dichloroisonicotinic acid involves its interaction with specific molecular targets and pathways. In plants, it acts as an elicitor, stimulating the plant’s natural defense mechanisms. This involves the activation of systemic acquired resistance (SAR), a broad-spectrum immune response that protects plants against various pathogens . The compound interacts with signaling pathways that lead to the production of defense-related proteins and other molecules .

Comparison with Similar Compounds

3,5-Dichloroisonicotinic acid can be compared with other similar compounds, such as:

Uniqueness: The unique positioning of chlorine atoms in this compound gives it distinct chemical properties, making it more effective in certain applications compared to its analogs. Its ability to selectively activate plant defense mechanisms sets it apart from other similar compounds .

Properties

IUPAC Name

3,5-dichloropyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2NO2/c7-3-1-9-2-4(8)5(3)6(10)11/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUQPTOSHKHYHHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Cl)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20345602
Record name 3,5-Dichloroisonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13958-93-5
Record name 3,5-Dichloroisonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dichloroisonicotinic acid
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Synthesis routes and methods I

Procedure details

To a solution of 4.96 ml (0.036 mole) of diisopropylamine in 200 ml of tetrahydrofuran at -65° C. under a nitrogen blanket was added dropwise 14.9 ml of 2.5M n-butyllithium in hexane while maintaining the above temperature. Twenty minutes subsequent to that addition, a solution 5.0 g (0.034 mole) of 3,5-dichloropyridine in 30 ml tetrahydrofuran at -60° to -70° C. was added. The reaction mixture was stirred at -70° C. for 1/2 hr, poured onto a large excess of dry ice and allowed to evaporate overnight at room temperature. The residue was taken up in 100 ml of dilute aqueous sodium hydroxide, washed with 3×30 ml of methylenechloride and filtered. The filtrate was acidified to ~pH 2 with dilute hydrochloric acid to precipitate out the product. After cooling, the precipitate was collected and recrystallized from ethyl acetate/hexane giving 1.9 g (29%) of white analytically pure crystals, m.p. 231°-35° C. (decomp.).
Quantity
4.96 mL
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14.9 mL
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200 mL
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5 g
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30 mL
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Synthesis routes and methods II

Procedure details

Diisopropylamine (31 mL, 221 mmol) was dissolved in tetrahydrofuran (200 mL), and the solution was added drop-wisely with a 1.6 mol/L hexane solution of n-butyllithium (128 mL, 205 mmol) at −78° C. The mixture was stirred for 15 minutes, and was added drop-wisely with a tetrahydrofuran solution (200 mL) of 3,5-dichloropyridine (25.1 g, 170 mmol) while keeping the temperature at −78° C., and then stirred for additional 1 hour. The reaction solution was added with dry ice to thereby gradually heat to room temperature, and further stirred for 15 hours. The mixture was treated with water (1 L), added with a 1 mol/L aqueous sodium hydroxide solution (100 mL), and washed with ether. The separated aqueous phase was adjusted to be acidic using a 6 mol/L hydrochloric acid, and the resultant precipitate was collected by filtration. The filtrate was extracted with ethyl acetate, the extract was dried over anhydrous sodium sulfate, evaporated under reduced pressure so as to remove the solvent, and the mixture of the resultant residue and the precipitate previously collected were re-crystallized from ethanol, which yielded 3,5-dichloropyridine-4-carboxylic acid (yield: 23 g, yield ratio: 70%) as a yellow crystal.
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31 mL
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200 mL
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100 mL
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25.1 g
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200 mL
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1 L
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128 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the chlorination of isonicotinic acid impact the formation of uranyl-silver coordination polymers?

A1: The research by [] demonstrates that stepwise ortho-chlorination of the carboxyl group in isonicotinic acid significantly influences the resulting structure of uranyl-silver coordination polymers. The introduction of chlorine atoms, particularly in the 3 and 5 positions of the aromatic ring, introduces steric hindrance. This steric effect alters the typical coordination behavior of the carboxyl group. Instead of primarily interacting with uranyl ions as seen with unsubstituted isonicotinic acid, the carboxyl group in 3,5-dichloroisonicotinic acid participates in coordination with silver ions. This change in coordination preference leads to the formation of distinct 3D heterometallic frameworks with highly coordinated silver nodes. These structures differ significantly from those formed with unchlorinated or less chlorinated isonicotinic acid derivatives, highlighting the importance of chlorine substitution in directing the self-assembly process. []

Q2: What are the structural characteristics of the uranyl-silver framework formed with this compound?

A2: The research describes the formation of a unique 3D heterometallic framework, (UO2)Ag4(3,5-DCPCA)6(3,5-DCPy)2, using this compound (3,5-DCPCA) []. In this structure, 3,5-DCPCA acts as a bridging ligand, coordinating to both uranyl and silver ions. Interestingly, the framework also incorporates in situ generated 3,5-dichloropyridine (3,5-DCPy), further demonstrating the influence of chlorine substitution on the system's chemistry. The presence of multiple argentophilic interactions contributes to the overall stability of the 3D framework. This structure contrasts with the frameworks formed with 3-chloroisonicotinic acid, which while also three-dimensional, exhibit different silver coordination environments and overall connectivity. []

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